molecular formula C11H12O4 B8438435 Methyl 2-acetyl-4-methoxybenzoate

Methyl 2-acetyl-4-methoxybenzoate

Cat. No.: B8438435
M. Wt: 208.21 g/mol
InChI Key: JSGNVVAGPWSSOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-acetyl-4-methoxybenzoate is an aromatic ester characterized by a benzoate backbone substituted with a methoxy group at the 4-position and an acetyl group at the 2-position. Such compounds are often intermediates in pharmaceutical synthesis, leveraging ester and acetyl functionalities for further derivatization .

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

methyl 2-acetyl-4-methoxybenzoate

InChI

InChI=1S/C11H12O4/c1-7(12)10-6-8(14-2)4-5-9(10)11(13)15-3/h4-6H,1-3H3

InChI Key

JSGNVVAGPWSSOC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)OC)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, and synthesis highlights:

Compound Substituents Synthesis Highlights Yield Applications
Methyl 2-acetyl-4-methoxybenzoate 2-acetyl, 4-methoxy Limited synthesis details; likely involves esterification and acetylation steps. N/A Pharmaceutical intermediate
Methyl 2-amino-4-benzyloxy-5-methoxybenzoate 2-amino, 4-benzyloxy, 5-methoxy Optimized via hydroxyl benzylation, nitration, and nitro-selective reduction . 82.42% Key intermediate in drug synthesis
Methyl 4-acetamido-2-hydroxybenzoate 4-acetamido, 2-hydroxy Derived from 4-aminosalicylic acid via acetylation and esterification . N/A Potential antimicrobial/anti-inflammatory agent
Methyl 2-formyl-4-methoxybenzoate 2-formyl, 4-methoxy Synthesized via formylation of methyl 4-methoxybenzoate derivatives (e.g., Vilsmeier-Haack reaction) . N/A Precursor for Schiff base ligands

Key Observations:

  • Substituent Effects: The 2-acetyl group in this compound enhances electrophilicity, facilitating nucleophilic attacks for further functionalization. In contrast, the 2-amino group in Methyl 2-amino-4-benzyloxy-5-methoxybenzoate enables participation in coupling reactions (e.g., amide bond formation) .
  • Synthetic Efficiency: Methyl 2-amino-4-benzyloxy-5-methoxybenzoate demonstrates a highly optimized three-step synthesis with >93% yields per step, emphasizing the importance of solvent selection (e.g., acetone for benzylation) and temperature control .
  • Applications: Acetamido and formyl substituents (e.g., in Methyl 4-acetamido-2-hydroxybenzoate and Methyl 2-formyl-4-methoxybenzoate) broaden utility in medicinal chemistry and coordination chemistry, respectively .

Research Findings and Functional Insights

Reactivity and Stability

  • Acetyl vs. Formyl Groups: The acetyl group (electron-withdrawing) in this compound stabilizes the aromatic ring against electrophilic substitution, whereas the formyl group in Methyl 2-formyl-4-methoxybenzoate increases susceptibility to oxidation or reduction .
  • Methoxy Group Influence: The 4-methoxy substituent in all analogs enhances solubility in polar solvents (e.g., acetone, DMSO) compared to non-substituted benzoates .

Industrial Viability

  • The nitro-selective reduction step in Methyl 2-amino-4-benzyloxy-5-methoxybenzoate synthesis minimizes side reactions, making it scalable for industrial production .

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